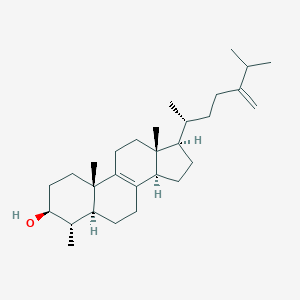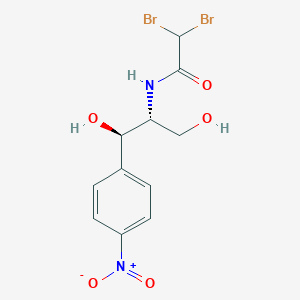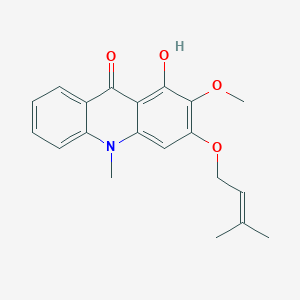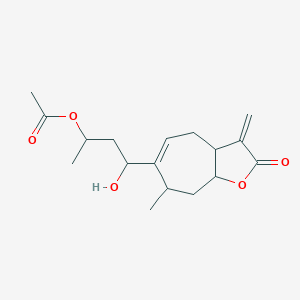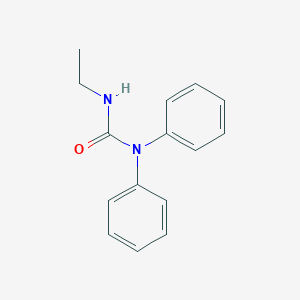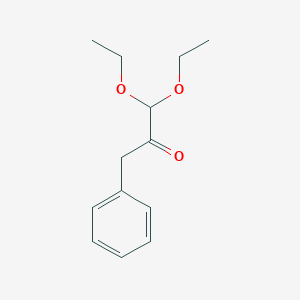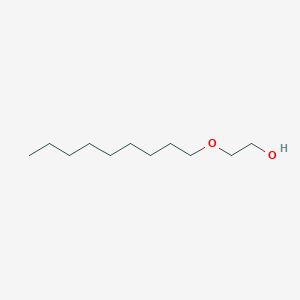
Ethanol, 2-(nonyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(nonyloxy)-, commonly known as nonanol, is a long-chain alcohol with the chemical formula C9H19OH. It is a colorless liquid with a mild, floral odor and is commonly used in the production of perfumes, flavors, and soaps. Nonanol has also been the subject of scientific research due to its potential applications in various fields, including biochemistry and physiology.
Mecanismo De Acción
Nonanol is thought to act as a surfactant, disrupting the lipid membranes of cells and altering their properties. It is also thought to interact with specific olfactory receptors in the nose, leading to the perception of its characteristic odor.
Efectos Bioquímicos Y Fisiológicos
Nonanol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to disrupt lipid membranes and alter the activity of membrane-bound proteins. In vivo studies have shown that nonanol can elicit a range of physiological responses, including changes in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nonanol has several advantages as a tool for scientific research. It is readily available and relatively inexpensive, making it accessible to researchers. It is also a well-characterized compound, with a range of established protocols for its use in various experiments. However, nonanol has some limitations as well. Its strong odor can make it difficult to work with, and its effects on biological systems can be variable and difficult to interpret.
Direcciones Futuras
There are several potential future directions for research on nonanol. One area of interest is the development of new methods for synthesizing nonanol and related compounds, which could expand its potential applications. Another area of interest is the study of nonanol's effects on lipid membranes and membrane-bound proteins, which could lead to new insights into the structure and function of these important biological components. Finally, the use of nonanol as a tool for studying the olfactory system could provide new insights into the mechanisms of smell and the development of new odorants for use in perfumes and other applications.
Métodos De Síntesis
Nonanol can be synthesized through the hydroformylation of 1-octene, which involves the reaction of 1-octene with carbon monoxide and hydrogen gas in the presence of a catalyst such as rhodium or cobalt. The resulting product is then hydrogenated to form nonanol.
Aplicaciones Científicas De Investigación
Nonanol has been studied for its potential applications in various scientific fields. In biochemistry, it has been used as a surfactant to study the properties of lipid membranes and their interactions with proteins. It has also been used as a solvent in the extraction and purification of proteins and DNA. In physiology, nonanol has been used as a tool to study the olfactory system, as it is a common odorant that activates a specific class of olfactory receptors.
Propiedades
Número CAS |
18913-04-7 |
|---|---|
Nombre del producto |
Ethanol, 2-(nonyloxy)- |
Fórmula molecular |
C11H24O2 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
2-nonoxyethanol |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-10-13-11-9-12/h12H,2-11H2,1H3 |
Clave InChI |
IVVIWWSNOHDUFQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOCCO |
SMILES canónico |
CCCCCCCCCOCCO |
Pictogramas |
Corrosive; Irritant |
Sinónimos |
2-(nonyloxy)-Ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



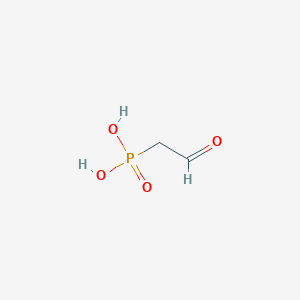
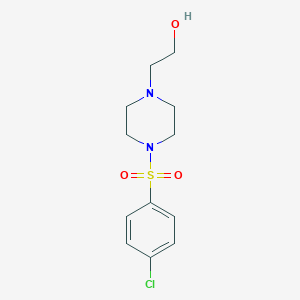

![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B103676.png)
